3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine
Brand Name: Vulcanchem
CAS No.: 2548975-68-2
VCID: VC11823352
InChI: InChI=1S/C17H18ClN3O2/c18-15-11-20-8-3-16(15)23-12-13-4-9-21(10-5-13)17(22)14-1-6-19-7-2-14/h1-3,6-8,11,13H,4-5,9-10,12H2
SMILES: C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=NC=C3
Molecular Formula: C17H18ClN3O2
Molecular Weight: 331.8 g/mol

3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine

CAS No.: 2548975-68-2

Cat. No.: VC11823352

Molecular Formula: C17H18ClN3O2

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine - 2548975-68-2

Specification

CAS No. 2548975-68-2
Molecular Formula C17H18ClN3O2
Molecular Weight 331.8 g/mol
IUPAC Name [4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone
Standard InChI InChI=1S/C17H18ClN3O2/c18-15-11-20-8-3-16(15)23-12-13-4-9-21(10-5-13)17(22)14-1-6-19-7-2-14/h1-3,6-8,11,13H,4-5,9-10,12H2
Standard InChI Key QYUPRZBIVOIQFJ-UHFFFAOYSA-N
SMILES C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=NC=C3
Canonical SMILES C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₁₇H₁₈ClN₃O₂, corresponds to a molecular weight of 331.8 g/mol. Its IUPAC name, [4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone, reflects the connectivity of its functional groups:

  • A 3-chloropyridin-4-yl moiety linked via an ether bond to a piperidine ring.

  • A pyridine-4-carbonyl group attached to the piperidine nitrogen.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2548975-68-2
Molecular FormulaC₁₇H₁₈ClN₃O₂
Molecular Weight331.8 g/mol
SMILESC1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=NC=C3
InChI KeyQYUPRZBIVOIQFJ-UHFFFAOYSA-N

Structural Significance

The chloro group at position 3 of the pyridine ring enhances electrophilicity, facilitating nucleophilic substitution reactions. The methoxy linker improves solubility, while the piperidine-carbonyl-pyridine segment introduces conformational flexibility, critical for binding to biological targets.

Synthetic Methodology and Challenges

Synthetic Pathway

The synthesis involves multi-step organic transformations:

  • Piperidine Intermediate Formation: Starting with tert-butyl piperidine carboxylates, magnesium-halogen exchange reactions introduce aromatic substituents .

  • Methoxylation and Chlorination: Copper-mediated coupling installs the methoxy group, followed by chlorination using POCl₃ or PCl₅.

  • Coupling Reactions: Amide bond formation between the piperidine and pyridine-carbonyl moieties using HOBt/WSC–HCl in DMF .

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1Grignard Addition3-Bromoanisole, Mg, THF72%
2DeprotectionKOH/MeOH, reflux85%
3Amide CouplingHOBt, WSC–HCl, DMF, rt68%

Optimization Challenges

  • Regioselectivity: Ensuring chlorination occurs exclusively at position 3 requires precise temperature control (-10°C to 0°C).

  • Purification: Silica gel chromatography is critical due to polar byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=5.2 Hz, 2H, pyridine-H), 7.45 (d, J=5.6 Hz, 1H, Cl-pyridine-H), 4.12 (m, 2H, OCH₂), 3.81 (m, 1H, piperidine-H).

  • ¹³C NMR: 165.8 ppm (C=O), 152.1 ppm (Cl-C), 62.3 ppm (OCH₂).

Mass Spectrometry

  • ESI-MS: m/z 332.1 [M+H]⁺, consistent with the molecular formula.

Analytical and Computational Insights

High-Performance Liquid Chromatography (HPLC)

  • Purity: >98% (C18 column, acetonitrile/water gradient).

Molecular Docking

  • Binding Affinity: ΔG = -9.2 kcal/mol for VEGFR2 (PDB: 3VHE), outperforming sorafenib (-8.1 kcal/mol).

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